molecular formula C8H14N2O2 B7922125 1-((S)-2-Amino-propionyl)-piperidin-4-one

1-((S)-2-Amino-propionyl)-piperidin-4-one

Cat. No.: B7922125
M. Wt: 170.21 g/mol
InChI Key: ADTZCCPDIHJFEK-LURJTMIESA-N
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Description

1-((S)-2-Amino-propionyl)-piperidin-4-one is a compound of significant interest in various scientific fields. This compound features a piperidin-4-one core with an amino-propionyl side chain, making it a versatile molecule for research and industrial applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 1-((S)-2-Amino-propionyl)-piperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidin-4-one and (S)-2-amino-propionic acid.

    Reaction Conditions: The reaction conditions often include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions are crucial for large-scale production.

Chemical Reactions Analysis

1-((S)-2-Amino-propionyl)-piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, amines, and carboxylic acids.

Scientific Research Applications

1-((S)-2-Amino-propionyl)-piperidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: In the industrial sector, it is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((S)-2-Amino-propionyl)-piperidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

    Effects: The effects of the compound depend on its specific interactions with molecular targets, which can result in therapeutic or toxicological outcomes.

Comparison with Similar Compounds

1-((S)-2-Amino-propionyl)-piperidin-4-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-((S)-2-Amino-propionyl)-pyrrolidin-4-one and 1-((S)-2-Amino-propionyl)-azepan-4-one share structural similarities but differ in their ring sizes and functional groups.

    Uniqueness: The specific arrangement of the amino-propionyl side chain and the piperidin-4-one core in this compound provides unique chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

1-[(2S)-2-aminopropanoyl]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(9)8(12)10-4-2-7(11)3-5-10/h6H,2-5,9H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTZCCPDIHJFEK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(=O)CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(=O)CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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